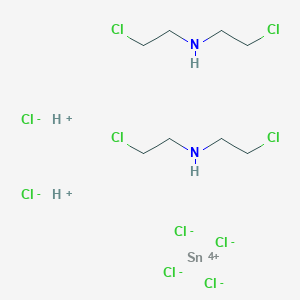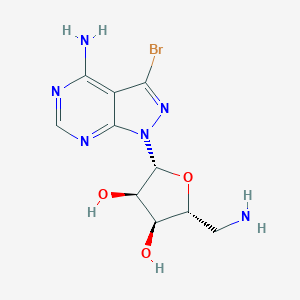
2-amino-3-chloro-N-hydroxypropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "2-amino-3-chloro-N-hydroxypropanamide" is not directly studied in the provided papers. However, the papers do discuss related compounds and their synthesis, which can provide insights into the chemical behavior and properties that might be expected for "2-amino-3-chloro-N-hydroxypropanamide". For instance, the synthesis of related compounds such as N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide and 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives involves the use of amino and hydroxy functionalities, which are also present in "2-amino-3-chloro-N-hydroxypropanamide".
Synthesis Analysis
The synthesis of related compounds often involves the use of nucleophilic centers that react with electrophiles to form more complex structures. For example, the chemoselective reactions of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide with dihaloalkanes and aldehydes lead to the formation of hexahydro-4-pyrimidinones or oxazolidines . Similarly, the synthesis of 2-amino-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile derivatives is catalyzed by an ionic liquid, which acts as an efficient and recoverable catalyst . These methods suggest that the synthesis of "2-amino-3-chloro-N-hydroxypropanamide" could potentially involve similar nucleophilic and electrophilic reactions.
Molecular Structure Analysis
The molecular structure of compounds can be significantly affected by the presence of different functional groups and their stereochemistry. For instance, the preparation and characterization of two crystalline forms of a related compound, TKS159, showed that polymorphism can occur, leading to different physical properties . This indicates that "2-amino-3-chloro-N-hydroxypropanamide" may also exhibit polymorphism, which could affect its physical and chemical properties.
Chemical Reactions Analysis
The chemical reactions of related compounds are influenced by their functional groups. The study of N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide showed chemoselectivity in its reactions with electrophiles . This suggests that "2-amino-3-chloro-N-hydroxypropanamide" may also undergo chemoselective reactions, potentially leading to the formation of various derivatives depending on the reacting electrophiles.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds can be deduced from their molecular structure and the nature of their functional groups. For example, the thermal analysis of TKS159 revealed different thermal behaviors for its polymorphs, which were characterized by distinct melting points and phase transitions . This suggests that "2-amino-3-chloro-N-hydroxypropanamide" could also have unique thermal properties that can be characterized using similar analytical techniques. Additionally, the use of an ionic liquid in the synthesis of related compounds implies that "2-amino-3-chloro-N-hydroxypropanamide" might also be synthesized under green chemistry conditions, which could influence its solubility and reactivity .
Aplicaciones Científicas De Investigación
Chemical Speciation and Metal Complexation
A study by Duarte et al. (2013) explored the chemical speciation of β-alaninohydroxamic acid (a derivative of 2-amino-N-hydroxypropanamide) with vanadium (V) in aqueous solution, utilizing density functional theory (DFT) for calculating thermodynamic properties and NMR chemical shifts. This work highlights the complex's potential in modeling metal speciation in aqueous solutions, offering insights into the environmental and biological roles of similar compounds Duarte et al., 2013.
Synthesis of Chiral Monomers and Polymers
Gómez et al. (2003) reported on the synthesis of a chiral monomer precursor for stereoregular polyamide, derived from natural amino acids and involving 2-amino-1-propanol (analogous in structural motifs to 2-amino-3-chloro-N-hydroxypropanamide). This work demonstrates the utility of these compounds in creating advanced materials with potential applications in biodegradable plastics and pharmaceuticals Gómez et al., 2003.
Antifungal and Anticancer Agents
Flores-Holguín et al. (2019) conducted a computational peptidology study on antifungal tripeptides containing 2-amino-3-phenylpropanamido sequences. This research, using conceptual density functional theory, offers valuable insights into the design of new antifungal drugs, emphasizing the relevance of 2-amino-3-chloro-N-hydroxypropanamide derivatives in medicinal chemistry Flores-Holguín et al., 2019.
Kumar et al. (2009) synthesized a series of functionalized amino acid derivatives as potential anticancer agents, indicating the broader applicability of 2-amino-3-chloro-N-hydroxypropanamide derivatives in developing new therapeutic molecules Kumar et al., 2009.
Propiedades
IUPAC Name |
2-amino-3-chloro-N-hydroxypropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7ClN2O2/c4-1-2(5)3(7)6-8/h2,8H,1,5H2,(H,6,7) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCWBXJPECQJXKJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)NO)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10330784 |
Source


|
| Record name | 2-amino-3-chloro-N-hydroxypropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10330784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.55 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-amino-3-chloro-N-hydroxypropanamide | |
CAS RN |
120854-55-9 |
Source


|
| Record name | 2-amino-3-chloro-N-hydroxypropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10330784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2-Chlorophenyl)(methylimino)methyl]cyclopentanol Hydrochloride](/img/structure/B130585.png)


![1,2-Propanediol, 3-[[2-(2-methoxyphenoxy)ethyl]amino]-](/img/structure/B130593.png)
![3-[2-(2-Hydroxyphenoxy)ethylamino]propane-1,2-diol](/img/structure/B130594.png)
![(3aS,4S,6aR)-4-Methoxytetrahydrofuro[3,4-b]furan-2(3H)-one](/img/structure/B130599.png)






